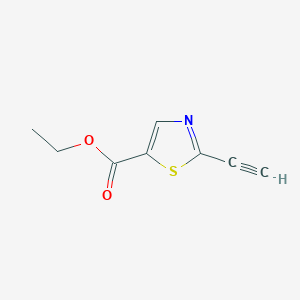

Ethyl 2-Ethynylthiazole-5-carboxylate

CAS No.:

Cat. No.: VC18349810

Molecular Formula: C8H7NO2S

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7NO2S |

|---|---|

| Molecular Weight | 181.21 g/mol |

| IUPAC Name | ethyl 2-ethynyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C8H7NO2S/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3 |

| Standard InChI Key | CRAWQMWIRZAETQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(S1)C#C |

Introduction

Structural and Chemical Characteristics

The thiazole core consists of a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substitutions at the 2- and 5-positions influence electronic and steric properties significantly. In ethyl 2-ethynylthiazole-5-carboxylate, the ethynyl group (–C≡CH) introduces sp-hybridized carbon atoms, enhancing reactivity for click chemistry or cross-coupling reactions. The ethyl ester at position 5 modulates solubility and serves as a precursor for hydrolysis to carboxylic acids.

Comparative Analysis of Thiazole Carboxylates

Synthetic Pathways and Challenges

While no direct synthesis of ethyl 2-ethynylthiazole-5-carboxylate is documented, analogous methods for related thiazoles suggest plausible routes. For example, ethyl 2-methylthiazole-5-carboxylate is synthesized via cyclization of ethyl 2-chloroacetoacetate with thiourea in ethanol under basic conditions . Adapting this approach, replacing methyl groups with ethynyl precursors could yield the target compound.

Hypothetical Synthesis

-

Cyclization Reaction: Ethyl 2-ethynylacetoacetate could react with thiourea in the presence of sodium carbonate, analogous to the method in .

-

Post-Functionalization: Introducing the ethynyl group via Sonogashira coupling to a preformed thiazole intermediate.

Key challenges include stabilizing the ethynyl group during synthesis and avoiding side reactions such as alkyne polymerization.

Physicochemical Properties

Predicted properties for ethyl 2-ethynylthiazole-5-carboxylate, based on computational models and structural analogs, include:

-

Molecular Formula: C₈H₇NO₂S

-

Molecular Weight: 181.21 g/mol

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the ester group .

-

Reactivity: Ethynyl group susceptible to Huisgen cycloaddition (click chemistry).

Experimental validation is required, as existing data for similar compounds (e.g., melting points of 172–173°C for ethyl 2-amino-4-methylthiazole-5-carboxylate ) cannot be extrapolated directly.

Research Gaps and Future Directions

The absence of peer-reviewed studies on ethyl 2-ethynylthiazole-5-carboxylate highlights critical gaps:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume